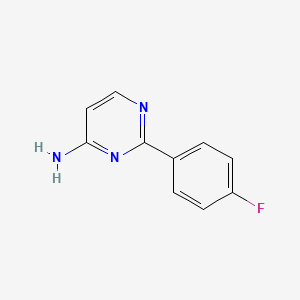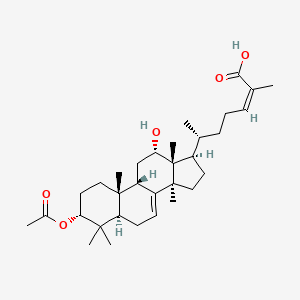
2,5-Dibromothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromothiophen-3-amine is an organic compound with the molecular formula C4H2Br2NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and an amine group at the 3 position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothiophen-3-amine typically involves the bromination of thiophene derivatives followed by amination. One common method involves the bromination of thiophene-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the bromination and amination steps. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene thiols and thioethers.
Scientific Research Applications
2,5-Dibromothiophen-3-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of conductive polymers and organic semiconductors, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromothiophen-3-amine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its incorporation into polymers enhances the electrical conductivity and stability of the resulting materials. In pharmaceuticals, the compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Lacks the amine group, making it less versatile for certain applications.
3-Aminothiophene: Lacks the bromine atoms, limiting its reactivity in substitution reactions.
2,5-Dichlorothiophen-3-amine: Similar structure but with chlorine atoms instead of bromine, which can affect the reactivity and properties of the compound.
Uniqueness
2,5-Dibromothiophen-3-amine is unique due to the presence of both bromine atoms and an amine group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in organic synthesis, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C4H3Br2NS |
|---|---|
Molecular Weight |
256.95 g/mol |
IUPAC Name |
2,5-dibromothiophen-3-amine |
InChI |
InChI=1S/C4H3Br2NS/c5-3-1-2(7)4(6)8-3/h1H,7H2 |
InChI Key |
RAKUSQRSIAROQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


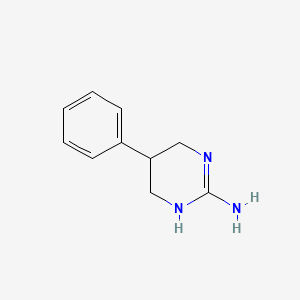
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)

![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
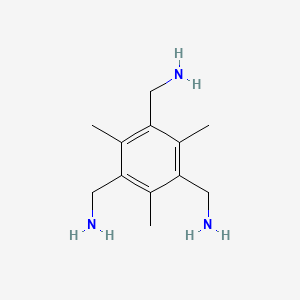
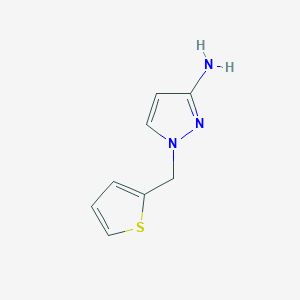
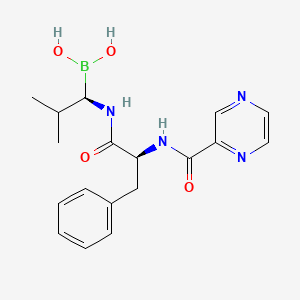
![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)
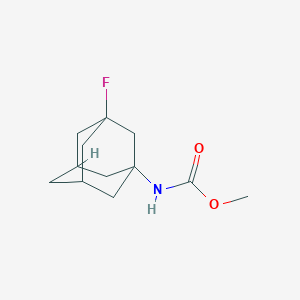
![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
